5-Bromo-3-fluoropyridin-2-amine
Overview
Description
5-Bromo-3-fluoropyridin-2-amine is a chemical compound with the CAS Number: 748812-37-5 . It has a molecular weight of 191 and its IUPAC name is 5-bromo-3-fluoro-2-pyridinamine .
Synthesis Analysis
There are various methods to synthesize this compound . The most common method involves reacting a 2-aminopyridine compound with 3-fluoropyridine and then adding bromine in the presence of a catalyst.Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H, (H2,8,9) .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .It is a crystal - powder with a color ranging from white to yellow to brown . It has a density of 1.8±0.1 g/cm3 and a boiling point of 198.2±35.0 °C at 760 mmHg .
Scientific Research Applications
Chemoselective Functionalization
5-Bromo-3-fluoropyridin-2-amine is explored in chemoselective functionalization. Stroup et al. (2007) describe the selective substitution of different groups in the compound, highlighting its potential in creating various chemical structures. They note that under certain conditions, this compound predominantly undergoes bromide substitution, while other conditions favor substitution at other positions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Radiosynthesis of Fluoropyridines
In the field of radiopharmaceuticals, this compound plays a crucial role. Pauton et al. (2019) utilized this compound in the radiosynthesis of 2-amino-5-[18F]fluoropyridines. This process is significant for the development of radiotracers used in medical imaging (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Synthesis of Pyridine Derivatives
Another application is in the synthesis of pyridine derivatives. Sutherland and Gallagher (2003) demonstrated the use of 5-bromo-2-fluoro-3-pyridylboronic acid, derived from 5-bromo-2-fluoropyridine, in creating a variety of substituted pyridines, which are valuable in various chemical and pharmaceutical applications (Sutherland & Gallagher, 2003).
Synthesis of Herbicides
Furthermore, Johnson et al. (2015) explored the synthesis of novel fluoropicolinate herbicides through a cascade cyclization process. This research highlights the potential of fluoroalkyl alkynylimines, derived from compounds like this compound, in developing new herbicide structures (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).
Safety and Hazards
The safety information for 5-Bromo-3-fluoropyridin-2-amine includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Properties
IUPAC Name |
5-bromo-3-fluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXASFJHUCKEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678869 | |
Record name | 5-Bromo-3-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748812-37-5 | |
Record name | 5-Bromo-3-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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